5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, multiple methyl groups, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole core.
Amidation: The triazole intermediate is then subjected to amidation with 2,5-dimethylphenylamine and 3,4-dimethylphenylamine to introduce the amide groups.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound has potential applications as a probe for studying enzyme activity and protein interactions. Its unique structure allows it to interact with biological macromolecules in specific ways, making it useful for biochemical assays.
Medicine
Medically, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The amide groups can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-1,2,3-triazole-4-carboxamide: Lacks the dimethylphenyl groups, making it less hydrophobic and potentially less bioactive.
N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the amino group, which may affect its reactivity and binding properties.
1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide: Lacks the 5-amino group, potentially altering its chemical and biological activity.
Uniqueness
The uniqueness of 5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and amide groups, along with the triazole ring, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-12-5-6-14(3)17(9-12)24-21(29)19-20(22)27(26-25-19)11-18(28)23-16-8-7-13(2)15(4)10-16/h5-10H,11,22H2,1-4H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRFYEDLXAIRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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